- Preparation of ornithine derivative ammonium salts for treating inflammatory diseases, United States, , ,

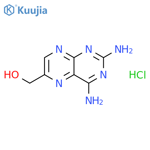

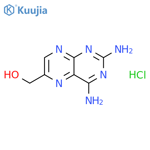

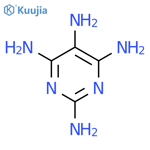

Cas no 945-24-4 (2,4-Pteridinediamine-6-methanol)

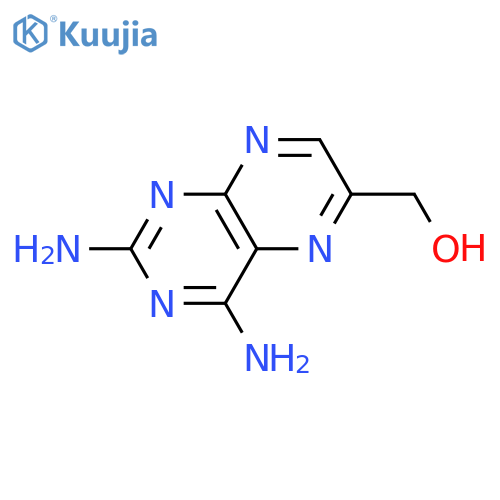

945-24-4 structure

Produktname:2,4-Pteridinediamine-6-methanol

2,4-Pteridinediamine-6-methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4-Diamino-6-(hydroxymethyl)pteridine

- (2,4-Diamino-6-pteridinyl)methanol

- 2,4-Pteridinediamine-6-methanol

- 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol

- 2,4-Diamino-6-hydroxymethylpteridine

- 2,4-Pteridinediamine

- 2,4-Diamino-6-hydroxymethylpteridine hydrochloride or HBR

- 2,4-DIAMINO-6-PTERIDINEMETHANOL

- 2,4-Diaminopteridine-6-methanol

- 2,4-diaminopteridine-6-ylmethanol

- Semisystone

- (2,4-diaminopteridin-6-yl)methanol

- 6-Pteridinemethanol, 2,4-diamino-

- C7H8N6O

- 1RU16O4RO0

- CYNARAWTVHQHDI-UHFFFAOYSA-N

- DC329

- 6-Hydroxymethyl-2,4-pteridinediamine

- 6-Pteridinemethanol, 2,4-diamino-, monohydrobromide

- (2,4-Diaminopteridin-6-yl)methanol monohydrochloride

- NSC253944

- 2,4-diamino-6-(hydroxymethyl)p

- 2,4-diamino-6-(hydroxymethyl)-pteridine

- 2,4-Diamino-6-pteridinemethanol (ACI)

-

- MDL: MFCD00006711

- Inchi: 1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)

- InChI-Schlüssel: CYNARAWTVHQHDI-UHFFFAOYSA-N

- Lächelt: OCC1C=NC2N=C(N)N=C(C=2N=1)N

Berechnete Eigenschaften

- Genaue Masse: 192.07600

- Monoisotopenmasse: 192.076

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 1

- Komplexität: 203

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 12

- Topologische Polaroberfläche: 124

- XLogP3: -1.7

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.673

- Siedepunkt: 560.2°Cat760mmHg

- Flammpunkt: 292.6°C

- PSA: 123.83000

- LogP: 0.23890

- Löslichkeit: Nicht bestimmt

2,4-Pteridinediamine-6-methanol Sicherheitsinformationen

2,4-Pteridinediamine-6-methanol Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,4-Pteridinediamine-6-methanol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB504530-1 g |

(2,4-Diamino-6-pteridinyl)methanol; . |

945-24-4 | 1g |

€81.90 | 2022-08-31 | ||

| TRC | P840095-250mg |

2,4-Pteridinediamine-6-methanol |

945-24-4 | 250mg |

$187.00 | 2023-05-17 | ||

| Chemenu | CM332686-25g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 95%+ | 25g |

$98 | 2024-07-19 | |

| eNovation Chemicals LLC | D109103-5g |

2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |

945-24-4 | 97% | 5g |

$160 | 2024-05-23 | |

| eNovation Chemicals LLC | D641539-5g |

2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |

945-24-4 | 95% | 5g |

$900 | 2024-06-05 | |

| Key Organics Ltd | AS-63489-25G |

(2,4-diaminopteridin-6-yl)methanol |

945-24-4 | >95% | 25g |

£354.00 | 2025-02-08 | |

| Enamine | EN300-192043-0.05g |

(2,4-diaminopteridin-6-yl)methanol |

945-24-4 | 95% | 0.05g |

$19.0 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49605-1g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 95% | 1g |

¥97.0 | 2024-07-18 | |

| ChemScence | CS-B0318-100g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 100g |

$314.0 | 2022-04-26 | ||

| TRC | P840095-100mg |

2,4-Pteridinediamine-6-methanol |

945-24-4 | 100mg |

$ 119.00 | 2023-09-06 |

2,4-Pteridinediamine-6-methanol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Acetic acid ; 75 °C; 15 min, 75 - 80 °C; 80 °C → 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Methanol , Water ; 24 h, rt

Referenz

- Pteridines. Part CXIII. Protection of pteridines, Helvetica Chimica Acta, 2003, 86(1), 1-12

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, < pH 7, rt

Referenz

- Antifolate linker-drugs and antibody-drug conjugates, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Phosphinic Acid Pseudopeptides Analogous to Glutamyl-γ-glutamate: Synthesis and Coupling to Pteroyl Azides Leads to Potent Inhibitors of Folylpoly-γ-glutamate Synthetase, Journal of Organic Chemistry, 2001, 66(15), 5146-5154

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Water ; rt → 80 °C; 80 °C → 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6

Referenz

- Preparation of methotrexate derivatives for treatment of autoimmune disease and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate

Referenz

- Preparation of vasculostatic agents and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C

Referenz

- Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid Arthritis, Journal of Medicinal Chemistry, 2018, 61(8), 3503-3515

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Methanol

Referenz

- Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acid, Journal of Organic Chemistry, 1975, 40(16), 2347-51

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Oxygen Solvents: Methanol , Water ; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

Referenz

- A process for preparing 6-(bromomethyl)-2,4-pteridinediamine, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt; 30 min, rt

Referenz

- Antifolate-carrying nanoparticles and their use in medicine, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C

Referenz

- Preparation of prodrugs of methotrexate and derivatives thereof activated by reactive oxygen species for use in the treatment of inflammatory diseases and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Barium chloride Solvents: Water ; 10 min, 100 °C; 100 °C → rt

1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt

1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt

Referenz

- Antimicrobial diaminopteridine derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Barium chloride Solvents: Water

1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water

1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water

Referenz

- Process for making dihydrofolate reductase inhibitor γ-methylene-10-deazaaminopterin, World Intellectual Property Organization, , ,

2,4-Pteridinediamine-6-methanol Raw materials

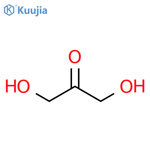

- Dihydroxyacetone

- 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:4)

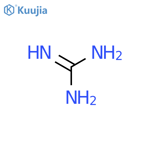

- Guanidine

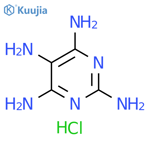

- 2,4-Diamino-6-(hydroxymethyl)pteridine Hydrochloride

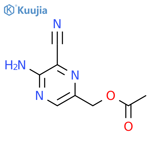

- 2-Pyrazinecarbonitrile,6-[(acetyloxy)methyl]-3-amino-

- 6-Pteridinemethanol, 2,4-diamino-, hydrochloride

- pyrimidine-2,4,5,6-tetramine

- Acetamide, N-[6-[(acetyloxy)methyl]-4-[2-(4-nitrophenyl)ethoxy]-2-pteridinyl]-

2,4-Pteridinediamine-6-methanol Preparation Products

2,4-Pteridinediamine-6-methanol Verwandte Literatur

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

5. Back matter

945-24-4 (2,4-Pteridinediamine-6-methanol) Verwandte Produkte

- 2097959-01-6(2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride)

- 1185298-21-8(4-{(6-Bromo-2-naphthyl)oxymethyl}piperidine Hydrochloride)

- 210046-95-0(2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide)

- 85452-41-1(Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester)

- 2385142-60-7(3,\u200b7-\u200bBis(1,\u200b1-\u200bdimethylethoxy)\u200bcarbonyl\u200baminoheptanoic Acid)

- 41808-54-2(3-Amino-5-isopropylisoxazole-4-carbonitrile)

- 15444-85-6(2-methylpropane-1,2-diamine dihydrochloride)

- 1694211-73-8(1-4-(trifluoromethyl)pyridin-3-ylprop-2-en-1-one)

- 2229225-28-7(2-(5-methoxypyridin-2-yl)cyclopropylmethanamine)

- 2155875-21-9(8-bromo-6-nitro-1,2,4triazolo1,5-apyridin-2-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:945-24-4)2,4-Pteridinediamine-6-methanol

Reinheit:99%

Menge:100g

Preis ($):323.0